molecular formula C27H42O9 B12427870 Tetrahydro 11-deoxycorticosterone 21-beta-D-glucuronide-d5

Tetrahydro 11-deoxycorticosterone 21-beta-D-glucuronide-d5

Cat. No.: B12427870
M. Wt: 515.6 g/mol
InChI Key: GSKNTGPRELRWGP-GHYXUNMESA-N
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Description

Tetrahydro 11-deoxycorticosterone 21- is a naturally occurring corticosteroid related to cortisone and corticosterone. It is a potent mineralocorticoid, with generally greater activity than that of corticosterone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro 11-deoxycorticosterone 21- can be synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes: 5α-reductase type I and 3α-hydroxysteroid dehydrogenase . The synthetic route involves the reduction of deoxycorticosterone followed by hydroxylation.

Industrial Production Methods: Industrial production of Tetrahydro 11-deoxycorticosterone 21- typically involves the use of microbial biotransformation processes. Specific strains of microorganisms are employed to convert precursor steroids into the desired product through enzymatic reactions.

Types of Reactions:

    Oxidation: Tetrahydro 11-deoxycorticosterone 21- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form tetrahydrodeoxycorticosterone.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products:

    Oxidation: Oxidized derivatives of Tetrahydro 11-deoxycorticosterone 21-.

    Reduction: Tetrahydrodeoxycorticosterone.

    Substitution: Various substituted corticosteroids depending on the reaction conditions.

Scientific Research Applications

Tetrahydro 11-deoxycorticosterone 21- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other corticosteroids and steroidal compounds.

    Biology: Studied for its role in the regulation of mineralocorticoid activity and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to mineralocorticoid imbalance, such as hypertension and adrenal insufficiency.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent in various assays.

Mechanism of Action

Tetrahydro 11-deoxycorticosterone 21- exerts its effects by binding to mineralocorticoid receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in electrolyte and water balance. The compound’s mineralocorticoid activity results in the retention of sodium and excretion of potassium, which helps regulate blood pressure and fluid balance .

Comparison with Similar Compounds

    11-Deoxycorticosterone: Another potent mineralocorticoid with similar activity but different metabolic pathways.

    Corticosterone: A related corticosteroid with both mineralocorticoid and glucocorticoid activity.

    Cortisone: A corticosteroid with primarily glucocorticoid activity.

Uniqueness: Tetrahydro 11-deoxycorticosterone 21- is unique in its potent mineralocorticoid activity and its specific role in regulating electrolyte balance. Unlike cortisone, which has primarily glucocorticoid activity, Tetrahydro 11-deoxycorticosterone 21- is more focused on mineralocorticoid effects, making it particularly valuable in research related to blood pressure and fluid balance .

Properties

Molecular Formula

C27H42O9

Molecular Weight

515.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-oxo-2-[(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1/i7D2,11D2,14D

InChI Key

GSKNTGPRELRWGP-GHYXUNMESA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O

Origin of Product

United States

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